3-Bromo-2-methoxypyridine hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-bromo-2-methoxypyridine;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.H2O/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKRGMILJOAACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)Br.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881332-55-3 | |
| Record name | Pyridine, 3-bromo-2-methoxy-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881332-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 3 Bromo 2 Methoxypyridine Hydrate and Its Precursors
Strategies for Constructing the 3-Bromo-2-methoxypyridine (B87399) Scaffold
The fundamental structure of 3-Bromo-2-methoxypyridine can be assembled through several synthetic routes, primarily involving the modification of pre-existing pyridine (B92270) rings. One common strategy involves the nucleophilic substitution of a suitable leaving group at the 2-position of a 3-bromopyridine derivative with a methoxy (B1213986) group. For instance, 3-bromo-2-chloropyridine can be treated with sodium methoxide in a solvent like N,N-dimethylformamide (DMF) to yield 3-bromo-2-methoxypyridine chemicalbook.com. The reaction mixture is typically heated to facilitate the substitution chemicalbook.com.
Another approach begins with a differently substituted pyridine, such as 2-nitro-3-methoxypyridine. In this method, the nitro group at the 2-position is replaced by a bromine atom through a bromination reaction google.com. This strategy highlights the versatility of using functional group interconversion to achieve the desired substitution pattern on the pyridine ring.
Regioselective Bromination Approaches for Pyridine Systems
Achieving the correct placement of the bromine atom at the 3-position is crucial for the synthesis of 3-Bromo-2-methoxypyridine. The regioselectivity of bromination on a pyridine ring is highly dependent on the directing effects of the existing substituents and the choice of brominating agent.
For precursors like 2-hydroxypyridine, direct bromination using molecular bromine in an aqueous solution is a well-established method to introduce a bromine atom at the 3-position . The electron-donating nature of the hydroxyl group directs the electrophilic bromine to the adjacent carbon.
Alternatively, N-bromosuccinimide (NBS) can be employed as a brominating agent, often in a solvent like dichloromethane (DCM) bloomtechz.com. The choice of brominating agent and solvent system can significantly influence the yield. For example, using a combination of potassium bromide (KBr) and potassium bromate (KBrO3) in acetonitrile (MeCN) has been reported to achieve a high yield of 89.5% for the bromination of a pyridine derivative bloomtechz.com. The reaction with NBS in DCM, in contrast, might result in a lower yield of 47.0% bloomtechz.com.
The table below summarizes the impact of different brominating agents on the yield of brominated pyridine derivatives.
| Brominating Agent | Solvent | Yield (%) |
| NBS | DCM | 47.0 |
| KBr/KBrO₃ | MeCN | 89.5 |
O-Alkylation Methods for Methoxy Group Introduction on Pyridinols
The introduction of the methoxy group is typically achieved through the O-alkylation of a corresponding hydroxypyridine precursor, such as 3-bromo-2-hydroxypyridine. This transformation is a nucleophilic substitution reaction where the oxygen of the hydroxyl group acts as the nucleophile.
A common method involves the use of a methylating agent like methyl iodide in the presence of a base. For example, 2-bromo-3-pyridinol can be reacted with methyl iodide and pulverized potassium hydroxide in dimethyl sulfoxide (DMSO) to afford 2-bromo-3-methoxypyridine with a 68% yield prepchem.com. Another approach utilizes silver carbonate as the base in a nonpolar solvent like benzene, which has been shown to favor O-alkylation and result in high yields (93-99%) of bromo-2-methoxypyridines clockss.org.
The choice of base and solvent is critical in directing the alkylation towards the oxygen atom rather than the nitrogen atom of the pyridine ring, as 2-pyridones are ambident nucleophiles researchgate.net.
Multi-Step Synthetic Sequences from Simpler Pyridine Derivatives
A prevalent and practical approach to synthesizing 3-Bromo-2-methoxypyridine involves a two-step sequence starting from readily available pyridine derivatives. This typically includes the initial bromination of a hydroxypyridine followed by the methylation of the hydroxyl group.
Preparation of 3-Bromo-2-hydroxypyridine Intermediates
The key intermediate, 3-bromo-2-hydroxypyridine, can be synthesized by the direct bromination of 2-hydroxypyridine chemicalbook.comechemi.comnih.gov. Another route involves the bromination of 3-hydroxypyridine. In this procedure, an aqueous solution of sodium hydroxide is cooled, and bromine is added. A solution of 3-hydroxypyridine in aqueous sodium hydroxide is then added dropwise while maintaining the temperature between 10-15 °C. After stirring, the pH is adjusted to 7 to yield the crude product, which can be purified by recrystallization bloomtechz.comgoogle.com. This method can produce 2-bromo-3-hydroxypyridine in yields of 70-75% google.com.
Conversion of Hydroxypyridines to Methoxy Derivatives
Once the 3-bromo-2-hydroxypyridine intermediate is obtained, the final step is the conversion of the hydroxyl group to a methoxy group. As detailed in section 2.3, this is typically achieved through O-methylation. For instance, 2-bromo-3-hydroxypyridine can be dissolved in a solvent like DMF and added to a solution of sodium in methanol. After refluxing and stirring, methyl iodide is added to the mixture, which is then stirred overnight at room temperature to yield 2-bromo-3-methoxypyridine bloomtechz.comgoogle.com. This methylation step has been reported to have a yield of 80% google.com.
Impact of Reaction Conditions, Solvent Systems, and Catalyst Selection on Synthesis Efficiency and Selectivity
The efficiency and selectivity of the synthesis of 3-Bromo-2-methoxypyridine are highly sensitive to various reaction parameters.
Reaction Conditions: Temperature control is crucial in many of the synthetic steps. For example, during the bromination of 3-hydroxypyridine, maintaining the temperature between 10-15 °C is important for achieving a good yield bloomtechz.comgoogle.com. The duration of the reaction also plays a role; a stirring time of 2.5 to 3 hours at room temperature is specified for the bromination step bloomtechz.comgoogle.com.
Solvent Systems: The choice of solvent can significantly affect the outcome of the reaction. In the bromination of pyridine derivatives, acetonitrile (MeCN) has been shown to be a more effective solvent than dichloromethane (DCM) when using certain brominating agents, leading to a substantial increase in yield bloomtechz.com. For O-alkylation, nonpolar solvents like benzene can promote selective O-alkylation over N-alkylation when using silver carbonate as a base clockss.org. In other cases, polar aprotic solvents like DMF and DMSO are used to facilitate nucleophilic substitution reactions chemicalbook.comprepchem.comgoogle.com.
Catalyst Selection: While the direct synthesis of 3-Bromo-2-methoxypyridine from its common precursors does not typically involve catalysis in the key bond-forming steps, related transformations in pyridine chemistry often rely on catalysts. For instance, palladium catalysts are widely used in cross-coupling reactions to form C-C bonds on the pyridine ring google.comresearchgate.net. The principles of catalyst selection for optimizing yield and selectivity in such reactions are well-established, though not directly applied in the primary synthetic routes discussed herein. In the context of bromination, radical initiators can be used under certain conditions to generate bromine radicals google.com.
The following table provides a summary of reaction conditions for a two-step synthesis of a bromo-methoxypyridine.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Bromination | 3-Hydroxypyridine | Br₂, NaOH | Water | 10-15 | 2.5-3 | 70-75 google.com |
| 2. Methylation | 2-Bromo-3-hydroxypyridine | Na, CH₃OH, CH₃I | DMF/Methanol | Room Temp. | Overnight | 80 google.com |
Chemical Reactivity and Transformations of 3 Bromo 2 Methoxypyridine Hydrate
Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position
The bromine atom at the C-3 position of 3-bromo-2-methoxypyridine (B87399) is a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The C-Br bond is weaker than a C-Cl bond, making it more susceptible to oxidative addition by palladium catalysts, a crucial step in many cross-coupling catalytic cycles. illinois.edu This makes aryl bromides common and reactive starting materials for these transformations. illinois.edu
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction to form carbon-carbon bonds between organohalides and organoboron compounds. illinois.edu This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. nih.gov In the context of 3-bromo-2-methoxypyridine, the bromine atom serves as the halide partner, readily participating in the catalytic cycle which involves oxidative addition, transmetalation, and reductive elimination. illinois.edu
The general applicability of Suzuki coupling to heteroaryl bromides is well-established, with various palladium catalysts and conditions being effective. researchgate.netlookchem.com For instance, Pd(OAc)₂ and Pd(PPh₃)₄ are commonly used catalysts for the coupling of bromopyridines with arylboronic acids. researchgate.net The reaction typically employs a base, such as potassium carbonate or sodium carbonate, in a solvent system that can range from aqueous mixtures to organic solvents like toluene (B28343) or DMF. A computational study has explored the energetics of the Suzuki-Miyaura reaction involving a derivative of 2-methoxypyridine, highlighting the feasibility of such couplings. illinois.edu
| Catalyst/Ligand | Base | Solvent | Coupling Partner | Product | Yield |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Arylboronic acid | 3-Aryl-2-methoxypyridine | Moderate to Excellent |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Phenylboronic acid | 2-Methoxy-3-phenylpyridine | Good |
| Pd(OAc)₂ (ligand-free) | iPr₂NH | CH₃CN/H₂O | Phenylboronic acid | 2-Methoxy-3-phenylpyridine | Good |
This table presents typical conditions for Suzuki-Miyaura reactions based on general procedures for bromopyridines. Yields are general indications.
Negishi Coupling and Related Organometallic Transformations
The Negishi coupling provides another effective method for C-C bond formation by reacting an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp², sp³, and sp hybridized carbon atoms. organic-chemistry.org For 3-bromo-2-methoxypyridine, the C-Br bond is the reactive site for the palladium- or nickel-catalyzed coupling with various organozinc compounds.
The versatility of the Negishi reaction allows for the introduction of alkyl, aryl, and alkenyl groups at the 3-position of the pyridine (B92270) ring. nih.govorganic-chemistry.org Modern protocols have been developed that allow these reactions to proceed under mild, and even aerobic, conditions in environmentally benign solvents like water. nih.gov The catalyst system often involves a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, with recent advancements demonstrating ligand-free systems. nih.gov
| Catalyst/Ligand | Coupling Partner | Solvent | Product |
| Pd(P(t-Bu)₃)₂ | Alkylzinc bromide | THF | 3-Alkyl-2-methoxypyridine |
| Ni(acac)₂ | Arylzinc chloride | DMF | 3-Aryl-2-methoxypyridine |
| Pd(OAc)₂ (ligand-free) | Organozinc reagent | Water | 3-Substituted-2-methoxypyridine |
This table illustrates representative Negishi coupling conditions applicable to 3-bromo-2-methoxypyridine based on general methodologies.
Stille Coupling and Associated Considerations for Organotin Reagents
The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin reagent (organostannane). wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orgnrochemistry.com However, a significant consideration is the toxicity of organotin compounds and the potential difficulty in removing tin-containing byproducts after the reaction. nrochemistry.comsigmaaldrich.com
In the case of 3-bromo-2-methoxypyridine, the Stille coupling would proceed by the reaction of the C-Br bond with an organostannane in the presence of a palladium catalyst. wikipedia.org The reaction mechanism follows the typical oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org The choice of palladium catalyst and ligands can be crucial for the efficiency of the reaction, with systems like Pd(PPh₃)₄ or PdCl₂(dppf) being commonly employed. nrochemistry.com
| Catalyst/Ligand | Coupling Partner | Solvent | Product |
| Pd(PPh₃)₄ | (Tributylstannyl)arene | Toluene | 3-Aryl-2-methoxypyridine |
| PdCl₂(dppf)·DCM | Vinyltributylstannane | DMF | 2-Methoxy-3-vinylpyridine |
| Pd(OAc)₂ / P(fur)₃ | Alkynyltributylstannane | Dioxane | 3-Alkynyl-2-methoxypyridine |
This table shows typical Stille coupling conditions that can be applied to 3-bromo-2-methoxypyridine based on general procedures.
Other Transition Metal-Catalyzed Coupling Reactions
Beyond the Suzuki, Negishi, and Stille reactions, the bromine atom of 3-bromo-2-methoxypyridine can participate in a variety of other important transition metal-catalyzed transformations.
Sonogashira Coupling : This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to form arylalkynes. wikipedia.orglibretexts.org This provides a direct route to 3-alkynyl-2-methoxypyridines, which are valuable intermediates in medicinal chemistry. The reaction is typically carried out under mild conditions using a base such as an amine. wikipedia.org
Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This would allow for the introduction of a vinyl group or a substituted vinyl group at the 3-position of the pyridine ring. The reaction is palladium-catalyzed and requires a base. wikipedia.orgbeilstein-journals.org
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. chemspider.com This allows for the synthesis of 3-amino-2-methoxypyridine derivatives, which are important pharmacophores. The reaction typically uses a palladium catalyst with a specialized phosphine ligand and a strong base. chemspider.comresearchgate.net
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SNA) is a key reaction for pyridines, particularly when they are substituted with good leaving groups at positions activated by the ring nitrogen (ortho and para positions). libretexts.org In 3-bromo-2-methoxypyridine, two potential leaving groups exist: the bromide at C-3 and the methoxy (B1213986) group at C-2.
The position of the substituent significantly influences its lability in SNA reactions. Halogens at the 2- and 4-positions of a pyridine ring are highly activated towards nucleophilic displacement. However, a halogen at the 3-position, as in 3-bromo-2-methoxypyridine, is considerably less reactive in typical SNA reactions. libretexts.org
Conversely, the methoxy group is located at the 2-position (ortho to the ring nitrogen), which is an electronically activated site. The electron-withdrawing effect of the pyridine nitrogen stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack at this position. libretexts.org Therefore, the methoxy group at C-2 is the more probable site for nucleophilic aromatic substitution compared to the bromine at C-3. Indeed, studies have shown that the methoxy group of 3-methoxypyridine (B1141550) can be displaced by strong nucleophiles like amines.
Derivatization and Functionalization Strategies for the Pyridine Core
In addition to cross-coupling and nucleophilic substitution reactions, the pyridine core of 3-bromo-2-methoxypyridine can be modified through other strategies, notably through metalation followed by reaction with an electrophile.
One powerful technique is directed ortho-metalation (DoM). The methoxy group at the C-2 position can act as a directing metalating group (DMG). In the presence of a strong base, such as an organolithium reagent like n-butyllithium or the more hindered lithium diisopropylamide (LDA), a proton can be abstracted from the position ortho to the directing group. clockss.org For 3-bromo-2-methoxypyridine, this would be the C-3 position, which is already substituted with bromine. However, the methoxy group can also direct lithiation to the C-1 position if it is unsubstituted.
A more common strategy for functionalizing the 3-position is through halogen-metal exchange. The bromine atom at C-3 can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. researchgate.net This generates a 2-methoxy-3-lithiopyridine intermediate in situ. This highly reactive organolithium species can then be quenched with a wide variety of electrophiles to introduce new functional groups at the 3-position. researchgate.net
| Reagent | Electrophile (E) | Product |
| n-BuLi, then E | CO₂ | 2-Methoxy-3-pyridinecarboxylic acid |
| t-BuLi, then E | DMF | 2-Methoxy-3-pyridinecarboxaldehyde |
| n-BuLi, then E | (CH₃)₃SiCl | 2-Methoxy-3-(trimethylsilyl)pyridine |
| n-BuLi, then E | I₂ | 2-Methoxy-3-iodopyridine |
This table provides examples of functionalization via bromine-lithium exchange based on general procedures for 3-bromopyridines.
Introduction of Amines and Other Heteroatom-Containing Functional Groups
The bromine atom at the 3-position of 3-bromo-2-methoxypyridine serves as a versatile handle for the introduction of a variety of functional groups, including those containing heteroatoms such as nitrogen, oxygen, and sulfur. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis for their efficiency and broad substrate scope.
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In the context of 3-bromo-2-methoxypyridine, this reaction allows for the direct coupling of primary and secondary amines to the pyridine ring at the C-3 position. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. This method provides a direct route to a wide array of 3-amino-2-methoxypyridine derivatives, which are valuable building blocks in medicinal chemistry.
Palladium-Catalyzed C-O and C-S Bond Formation: Similar to amination, the bromine atom can be substituted with oxygen and sulfur nucleophiles through analogous palladium-catalyzed cross-coupling reactions. For instance, coupling with alcohols or phenols leads to the formation of ether linkages, while reaction with thiols provides access to thioethers. These transformations expand the range of accessible heteroatom-substituted pyridines.
Other Cross-Coupling Reactions: The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters, and the Sonogashira coupling, which involves terminal alkynes, are also applicable to 3-bromo-2-methoxypyridine. While these reactions primarily form carbon-carbon bonds, the resulting products can be further functionalized to introduce heteroatoms. For example, an alkyne introduced via Sonogashira coupling can undergo subsequent hydration or other additions to incorporate oxygen-containing functionalities.
| Coupling Partner | Reaction Name | Resulting Functional Group |
| Primary/Secondary Amine | Buchwald-Hartwig Amination | Amino Group |
| Alcohol/Phenol | Buchwald-Hartwig C-O Coupling | Ether Linkage |
| Thiol | Buchwald-Hartwig C-S Coupling | Thioether Linkage |
| Boronic Acid/Ester | Suzuki-Miyaura Coupling | Aryl/Alkyl Group |
| Terminal Alkyne | Sonogashira Coupling | Alkynyl Group |
Transformations Involving the Methoxy Group
The methoxy group at the 2-position of the pyridine ring is relatively stable but can undergo specific transformations, most notably cleavage to reveal a pyridone scaffold.
Demethylation to 2-Pyridones: The cleavage of the methyl-oxygen bond of the methoxy group is a common transformation for 2-methoxypyridines. This can be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). The reaction proceeds via protonation or coordination to the oxygen atom, followed by nucleophilic attack of the counter-ion (e.g., bromide) on the methyl group, leading to the formation of the corresponding 2-pyridone. These pyridone structures are prevalent in many biologically active molecules.
Nucleophilic Aromatic Substitution (SNAr): While the bromine at C-3 is the primary site for substitution under cross-coupling conditions, the C-2 position, activated by the electron-withdrawing nature of the pyridine nitrogen, can also be susceptible to nucleophilic aromatic substitution. However, displacement of the methoxy group typically requires harsh conditions and a strong nucleophile. In many cases, the methoxy group is less reactive as a leaving group compared to a halogen, making selective reactions at the C-3 position feasible.
Cyclization and Cycloaddition Reactions Utilizing 3-Bromo-2-methoxypyridine Hydrate (B1144303) as a Synthon
3-Bromo-2-methoxypyridine can serve as a valuable starting material for the construction of fused heterocyclic systems. The bromo and methoxy groups, along with the pyridine nitrogen, provide multiple points of reactivity that can be exploited in cyclization strategies.
One common approach involves the initial functionalization at the 3-position via a cross-coupling reaction, followed by an intramolecular cyclization. For instance, a Sonogashira coupling can introduce an alkyne at the C-3 position. This alkynyl intermediate can then undergo a variety of cyclization reactions. For example, if a suitable nucleophile is present on the alkyne chain or is introduced at the C-2 position (after demethylation), an intramolecular addition to the alkyne can lead to the formation of a new ring fused to the pyridine core.
A notable example is the synthesis of furo[2,3-b]pyridines. While not a direct cycloaddition of the starting material, 3-bromo-2-methoxypyridine can be a precursor to intermediates that undergo cyclization to form this fused ring system. For instance, conversion of the bromo group to a hydroxyl group and subsequent reaction with an α-halo ketone or ester can lead to an intermediate that cyclizes to the furo[2,3-b]pyridine (B1315467) scaffold.
Isomerization and Rearrangement Reactions of Brominated Pyridine Derivatives
The position of the bromine atom on the pyridine ring is not always static and can be altered under certain reaction conditions, a phenomenon often referred to as "halogen dance."
For 3-bromopyridines, a base-catalyzed isomerization to the corresponding 4-bromopyridine (B75155) can occur. This reaction is believed to proceed through a pyridyne intermediate. In the case of 3-bromo-2-methoxypyridine, treatment with a strong base, such as lithium diisopropylamide (LDA), could potentially lead to the formation of a 3,4-pyridyne intermediate. Subsequent addition of a proton or another electrophile could then lead to a mixture of products, including the starting material and the rearranged 4-bromo-2-methoxypyridine. The presence of the methoxy group at the 2-position can influence the regioselectivity of the deprotonation and the subsequent stability and reactivity of the pyridyne intermediate.
This type of rearrangement can be either a desired transformation to access less common isomers or an undesired side reaction in processes that utilize strong bases. The specific outcome often depends on the reaction conditions, including the choice of base, solvent, and temperature.
Role As a Key Synthetic Intermediate in Complex Molecule Synthesis
Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds
The functionalized pyridine (B92270) core of 3-Bromo-2-methoxypyridine (B87399) is a key structural motif in medicinal chemistry, and the compound serves as a vital precursor for advanced pharmaceutical intermediates. A significant application is in the development of gamma-secretase modulators (GSMs), which are being investigated as potential therapeutics for Alzheimer's disease. rawdatalibrary.netresearchgate.netnih.gov
In this context, researchers have focused on creating novel heterocyclic scaffolds to improve the drug-like properties of lead compounds, such as solubility and metabolic stability, while enhancing their therapeutic activity. nih.gov The methoxypyridine motif has been successfully incorporated into complex tetracyclic structures to modulate the activity of gamma-secretase, an enzyme involved in the production of amyloid-β (Aβ) peptides that are central to Alzheimer's pathology. rawdatalibrary.netnih.gov
A key research finding demonstrated that introducing a methoxypyridine B-ring into a gamma-secretase modulator scaffold led to compounds with significantly improved potency in reducing the formation of the harmful Aβ42 peptide. The synthesis of these complex molecules often involves multi-step sequences where the methoxypyridine core is a foundational element. For example, derivatives like 3-methoxypyridine (B1141550) have shown a nearly three-fold improvement in activity over their parent compounds in cellular assays. nih.gov The development of these advanced modulators highlights the compound's role in creating molecules that can cross the blood-brain barrier and engage with their intended therapeutic target. rawdatalibrary.netescholarship.org
Table 1: Research Findings on Methoxypyridine-Derived Gamma-Secretase Modulators (GSMs)
| Compound/Motif | Key Finding | Reference |
| Methoxypyridine Scaffold | Insertion into tetracyclic GSMs improved activity in arresting Aβ42 production and enhanced solubility. | rawdatalibrary.netnih.gov |
| 3-Methoxypyridine Derivative | Exhibited a nearly 3-fold improvement in activity (IC₅₀ value of 60 nM) over the parent compound. | nih.gov |
| Methoxypyrazine Derivative | Showed well-tolerated activity for attenuating Aβ42 production (IC₅₀ value of 89 nM). | nih.gov |
| Compound 22d | The methoxypyridine-containing analog was selected for comprehensive in vitro ADMET analysis due to its promising activity and solubility. | nih.gov |
Building Block for Agrochemical Development and Enhancement
In the field of agricultural science, 3-Bromo-2-methoxypyridine serves as an important intermediate for the synthesis of a variety of agrochemicals. bloomtechz.com Its structure is a component in the creation of modern pesticides and plant protectants designed to improve crop yield and quality. bloomtechz.cominnospk.com The compound can be used to synthesize active ingredients for insecticides, herbicides, and fungicides. bloomtechz.comindiamart.com
For instance, it can act as a key intermediate in the production of insecticides used to control pests like mites and aphids that damage crops. bloomtechz.com It is also utilized in the synthesis of selective herbicides that eliminate weeds without harming the crops, thereby preserving essential nutrients and space for crop growth. bloomtechz.com Furthermore, derivatives of 3-Bromo-2-methoxypyridine are used to create fungicides that protect plants from various diseases, promoting their normal development. bloomtechz.com The compound can also be a precursor for synthesizing plant growth regulators, which can influence root development, delay fruit aging, and ultimately enhance crop productivity. bloomtechz.com
Synthesis of Poly-pyridine Systems, including Bipyridine and Terpyridine Derivatives
Poly-pyridine systems, such as bipyridines and terpyridines, are of immense interest due to their ability to act as chelating ligands for metal ions, finding use in catalysis, materials science, and analytical chemistry. The bromine atom on the 3-Bromo-2-methoxypyridine ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netrsc.org
This reaction is a powerful and widely used method for forming carbon-carbon bonds between an organohalide (like a bromopyridine) and an organoboron compound (like a pyridine-boronic acid). nih.gov The general process involves the reaction of the bromopyridine with a pyridine-boronic acid or ester in the presence of a palladium catalyst and a base to yield a bipyridine.
Table 2: Generalized Suzuki-Miyaura Coupling for Bipyridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| Bromopyridine (e.g., 3-Bromo-2-methoxypyridine) | Pyridine Boronic Acid/Ester | Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) + Base (e.g., K₂CO₃, K₃PO₄) | Bipyridine Derivative |
While specific studies detailing the coupling of 3-Bromo-2-methoxypyridine hydrate (B1144303) itself are not widespread in public literature, the methodology is well-established for a vast range of other bromopyridines. arkat-usa.orgmdpi.com Research has demonstrated the successful synthesis of various heterobiaryl compounds through the Suzuki coupling of different bromopyridine derivatives, confirming the utility of this approach for constructing complex poly-pyridine systems. rsc.orgmdpi.com
Contributions to the Formation of Diverse Polyfunctionalized Heterocyclic Systems
A heterocyclic building block is defined by its ability to serve as a starting point for the creation of more complex, functionalized ring systems. 3-Bromo-2-methoxypyridine is an exemplary building block in this regard. frontierspecialtychemicals.combldpharm.com The distinct reactivity of its two functional groups—the bromine atom and the methoxy (B1213986) group—allows for sequential and selective chemical transformations.
The bromine atom is a versatile handle for introducing molecular diversity. As discussed, it readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds. innospk.com The methoxy group, meanwhile, influences the electronic properties of the pyridine ring and can be cleaved under certain conditions to reveal a hydroxypyridine, which offers another site for functionalization. nih.gov This dual functionality enables chemists to construct a wide array of polyfunctionalized heterocyclic systems, which are scaffolds of high value in drug discovery and materials science. eurjchem.com The synthesis of the complex gamma-secretase modulators is a prime example of this application, where the methoxypyridine unit is integrated into a larger, multi-ring system. nih.gov
Integration into the Development of Advanced Materials, such as Polymers and Coatings
The utility of 3-Bromo-2-methoxypyridine extends beyond life sciences into materials science, where it is reported as an intermediate in the development of advanced materials. bloomtechz.cominnospk.com Its ability to participate in reactions that form larger molecular architectures makes it a candidate for integration into polymers and specialized coatings.
By engaging in polymerization reactions or by being grafted onto existing polymer backbones via its reactive bromine handle, it can be used to modify the properties of materials. For example, incorporating the pyridine moiety can enhance thermal stability, alter electronic properties, or improve the durability and adhesion of coatings. innospk.com While specific, large-scale industrial applications are not broadly detailed, its role as a versatile chemical intermediate suggests its potential in crafting novel functional materials where precise chemical structures are required. bloomtechz.com
Utilization in Biochemical Reagent Development and Mechanistic Probe Synthesis
3-Bromo-2-methoxypyridine is classified and sold as a biochemical reagent for life science research, indicating its role in laboratory-scale biological investigations. medchemexpress.comscbt.com Its most significant contribution in this area is as a starting material for the synthesis of mechanistic probes—molecules designed to study the function and behavior of biological systems, such as enzymes.
The research into gamma-secretase modulators (GSMs) serves as a powerful case study for this application. nih.govnih.gov In this work, a series of molecules derived from the methoxypyridine scaffold were synthesized to probe the structure-activity relationship (SAR) of the gamma-secretase enzyme. nih.gov By systematically modifying the structure of the methoxypyridine-containing inhibitors and measuring the resulting changes in enzyme modulation, researchers can map the functional "chemical space" of the enzyme's allosteric binding site. nih.gov These molecules act as probes to understand how the enzyme functions and how it can be therapeutically manipulated, thereby providing critical insights into disease mechanisms at a molecular level. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis of 3 Bromo 2 Methoxypyridine Hydrate
High-Resolution Rotational Spectroscopy for Gas-Phase Conformational Analysis and Tautomerism Studies
High-resolution rotational spectroscopy is a powerful tool for determining the precise geometry of molecules in the gas phase, free from intermolecular interactions. For 3-bromo-2-methoxypyridine (B87399), this technique can provide definitive information on the conformational preferences of the methoxy (B1213986) group relative to the pyridine (B92270) ring. The rotational constants obtained from the spectrum would allow for the calculation of the moments of inertia, from which the bond lengths and angles can be derived with high accuracy. This is crucial for understanding the subtle electronic and steric effects of the bromine and methoxy substituents on the pyridine ring structure. nsf.govnih.gov
Furthermore, rotational spectroscopy is exceptionally sensitive to the presence of different tautomers. While 3-bromo-2-methoxypyridine is expected to exist predominantly in the methoxy form, the possibility of a minor N-methyl-3-bromo-2-pyridone tautomer cannot be entirely excluded under certain conditions. Any significant presence of this tautomer would result in a distinct set of rotational transitions, allowing for its unambiguous identification and quantification. wayne.eduwuxibiology.com Studies on related 2-hydroxypyridine/2-pyridone systems have shown that the tautomeric equilibrium is sensitive to solvent effects and substitution patterns. wuxibiology.comresearchgate.netsemanticscholar.orgnih.gov Computational studies can complement experimental data by predicting the rotational spectra for different conformers and tautomers, aiding in the assignment of the observed spectral lines. wayne.edunih.gov
X-ray Crystallography for Solid-State Molecular and Crystal Structure Elucidation
X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms within a crystal lattice, offering a definitive picture of the molecule's solid-state conformation and intermolecular interactions. For 3-bromo-2-methoxypyridine hydrate (B1144303), an X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. nih.gov It would also elucidate the role of the water molecule in the crystal structure, detailing the hydrogen bonding network between the water molecule, the nitrogen atom of the pyridine ring, and potentially the methoxy oxygen.
The crystal packing, or the arrangement of molecules relative to one another in the crystal, would also be determined. This information is vital for understanding physical properties such as melting point and solubility. In the case of 3-bromo-2-methoxypyridine, the bromine atom and the methoxy group are key structural features. bloomtechz.com The pyridine ring itself consists of five carbon atoms and one nitrogen atom. bloomtechz.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.
The ¹H NMR spectrum of 3-bromo-2-methoxypyridine provides valuable information about the arrangement of protons in the molecule. The spectrum is expected to show distinct signals for the protons on the pyridine ring and the methoxy group. The chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atom, as well as the electron-donating effect of the methoxy group. The integration of the signals corresponds to the number of protons in each environment. Spin-spin coupling between adjacent protons on the pyridine ring would result in characteristic splitting patterns, allowing for the assignment of each proton to its specific position on the ring. For instance, the proton at the 6-position is expected to be a doublet of doublets due to coupling with the protons at the 4- and 5-positions. chemicalbook.comchemicalbook.comdocbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromo-2-methoxypyridine
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| OCH₃ | 3.9-4.1 | singlet |
| H-4 | 7.2-7.4 | doublet of doublets |
| H-5 | 6.8-7.0 | doublet of doublets |
Note: Predicted values are based on typical ranges for substituted pyridines and may vary depending on the solvent and other experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-bromo-2-methoxypyridine will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached substituents. The carbon atom bonded to the bromine (C-3) is expected to be significantly shifted, as is the carbon bonded to the methoxy group (C-2). The chemical shift of the methoxy carbon will also be characteristic. This technique is particularly useful for confirming the substitution pattern on the pyridine ring. chemicalbook.comdocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-2-methoxypyridine
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| OCH₃ | 53-56 |
| C-2 | 160-163 |
| C-3 | 110-113 |
| C-4 | 140-143 |
| C-5 | 117-120 |
Note: Predicted values are based on typical ranges for substituted pyridines and may vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. sdsu.edu For 3-bromo-2-methoxypyridine, COSY would show cross-peaks between the adjacent protons on the pyridine ring (H-4, H-5, and H-6), confirming their connectivity. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edu It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the signal for H-4 would correlate with the signal for C-4. sdsu.educolumbia.edu
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study its vibrational dynamics. cdnsciencepub.comnih.gov
The FT-IR spectrum of 3-bromo-2-methoxypyridine hydrate would show characteristic absorption bands for the C-H stretching and bending vibrations of the pyridine ring and the methoxy group, C-O stretching of the methoxy group, C-N stretching of the pyridine ring, and the C-Br stretching vibration. cdnsciencepub.comresearchgate.net The presence of water of hydration would be confirmed by a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecule. nist.gov
Raman spectroscopy, which is complementary to FT-IR, is particularly sensitive to the vibrations of the pyridine ring and the C-Br bond. cdnsciencepub.comresearchgate.netresearchgate.net The combination of FT-IR and Raman data allows for a more complete vibrational assignment. nih.gov By comparing the experimental vibrational frequencies with those calculated using computational methods, a detailed understanding of the molecular vibrations can be achieved. nih.govmdpi.com
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (water) | Stretching | 3200-3500 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (methoxy) | Stretching | 2850-2960 |
| C=N, C=C (ring) | Stretching | 1400-1600 |
| C-O (methoxy) | Stretching | 1000-1300 |
Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular structure and intermolecular interactions.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Determination
Mass spectrometry serves as a fundamental tool for confirming the molecular weight and probing the fragmentation patterns of 3-Bromo-2-methoxypyridine. The nominal molecular weight of 3-Bromo-2-methoxypyridine is 188.02 g/mol , corresponding to its chemical formula C6H6BrNO. sigmaaldrich.comsigmaaldrich.comnih.gov
A key characteristic in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion peak. Due to the nearly equal natural abundance of the two stable isotopes of bromine, 79Br and 81Br, the molecular ion region will exhibit two peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This results in a characteristic M+ and M+2 pattern, a definitive indicator of the presence of a single bromine atom in the molecule. For 3-Bromo-2-methoxypyridine, these peaks would appear at m/z 187 and 189.
A probable initial fragmentation step involves the loss of a methyl radical (•CH3) from the methoxy group, leading to the formation of a stable pyridone-type cation. Another significant fragmentation pathway could be the cleavage of the C-Br bond, resulting in a methoxypyridinyl cation. The pyridine ring itself can also undergo fragmentation, leading to smaller charged species. A comprehensive analysis of the relative abundances of these fragment ions in the mass spectrum would be necessary to establish the definitive fragmentation pathway.
Table 1: Predicted Major Fragment Ions of 3-Bromo-2-methoxypyridine in Mass Spectrometry
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
| 187/189 | [C6H6BrNO]+• | - |
| 172/174 | [C5H3BrNO]+• | •CH3 |
| 158/160 | [C6H6NO]+ | •Br |
| 108 | [C5H4N]+• | Br and CO |
Spectroscopic Investigation of Intermolecular Interactions and Hydration Effects in the Hydrate Form
The presence of water molecules in the crystalline structure of this compound introduces a network of intermolecular interactions that can be effectively probed using vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These interactions, primarily hydrogen bonds, significantly influence the physical and chemical properties of the compound.
In the hydrate form, the water molecules are expected to form hydrogen bonds with the nitrogen atom of the pyridine ring and potentially with the oxygen atom of the methoxy group. These interactions would lead to noticeable shifts in the vibrational frequencies of the functional groups involved compared to the anhydrous form.
Specifically, in the FTIR and Raman spectra, the O-H stretching vibrations of the water molecules would appear as broad bands, typically in the region of 3200-3500 cm-1. The position and shape of these bands can provide information about the strength and nature of the hydrogen bonding network. Furthermore, the C-N stretching vibration of the pyridine ring and the C-O stretching vibration of the methoxy group would likely experience shifts to lower or higher wavenumbers upon hydration, reflecting the changes in their electronic environment due to hydrogen bonding.
While specific experimental FTIR and Raman data for this compound are not available in the provided search results, studies on related hydrated pyridine derivatives and other hydrogen-bonded systems provide a framework for interpreting potential spectral changes. For instance, the formation of hydrogen bonds to the nitrogen atom in pyridine derivatives typically leads to a blue shift (higher frequency) of certain ring modes.
Computational and Theoretical Investigations of 3 Bromo 2 Methoxypyridine Hydrate
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to predicting the molecular properties of 3-Bromo-2-methoxypyridine (B87399) hydrate (B1144303). These calculations can determine the molecule's geometry, energy, and electronic distribution, which are key to understanding its stability and chemical behavior.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two primary ab initio methods used for electronic structure calculations. scbt.com The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational but less accurate model by neglecting electron correlation. DFT, on the other hand, includes electron correlation effects through an electron density-based functional, generally offering more accurate results for a comparable computational cost. mdpi.comscbt.com
In a theoretical investigation of the closely related 3-bromo-2-hydroxypyridine, both DFT and HF methods were utilized to optimize the molecular structure. mdpi.com It was found that the geometry obtained using DFT methods showed high accuracy when compared to the HF method. mdpi.com For 3-Bromo-2-methoxypyridine hydrate, DFT calculations, likely using a functional like B3LYP, would be expected to provide a reliable description of its electronic structure and properties.
The accuracy of DFT and HF calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) basis set, provide more flexibility in describing the spatial distribution of electrons and are often used for obtaining highly accurate optimized geometries and spectroscopic data. mdpi.comscbt.com
For 3-bromo-2-hydroxypyridine, the B3LYP/6-311++G(d,p) level of theory was employed for geometry optimization and the computation of various molecular properties. mdpi.com A similar level of theory would be appropriate for studying this compound, ensuring a robust theoretical framework for the analysis of its structure and reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Predicting Reactivity and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.com
For the analogous 3-bromo-2-hydroxypyridine, the HOMO-LUMO gap was calculated to be approximately 5.406 eV in the gas phase. mdpi.com The HOMO is primarily localized on the pyridine (B92270) ring and the oxygen atom, while the LUMO is distributed over the entire molecule. mdpi.com This suggests that the molecule is prone to electrophilic attack at the pyridine ring and oxygen. For 3-Bromo-2-methoxypyridine, the presence of the electron-donating methoxy (B1213986) group, compared to the hydroxyl group, would be expected to raise the energy of the HOMO, potentially leading to a slightly smaller HOMO-LUMO gap and thus, increased reactivity.
| Solvent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Gas | -6.880 | -1.475 | 5.406 |
| Water | -6.880 | -1.475 | 5.406 |
| DMSO | -6.880 | -1.475 | 5.405 |
| Methanol | -6.879 | -1.475 | 5.403 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. sigmaaldrich.com The MEP map displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In the case of 3-bromo-2-hydroxypyridine, MEP analysis revealed that the most negative potential is located around the oxygen atom, indicating it as a primary site for electrophilic attack. mdpi.com The regions around the hydrogen atoms and the bromine atom exhibit positive potential, making them susceptible to nucleophilic attack. For this compound, a similar MEP map would be expected, with the oxygen atom of the methoxy group and the nitrogen atom of the pyridine ring being the most electron-rich regions. The presence of the water molecule in the hydrate would introduce additional sites for electrostatic interactions.
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It examines intramolecular interactions, charge transfer, and hyperconjugative effects, which contribute to the stability of the molecule. NBO analysis can identify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
Analysis of Non-Covalent Interactions (NCI) and Hydrogen Bonding in the Hydrate Structure
Non-Covalent Interactions (NCI) play a crucial role in determining the three-dimensional structure and properties of molecular crystals, particularly in a hydrate where hydrogen bonding is significant. molfunction.com The analysis of NCI, often visualized through Reduced Density Gradient (RDG) plots, can identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and halogen bonds. mdpi.com
Topological Analysis using the Atoms in Molecules (AIM) Approach for Bonding Characterization
No specific studies were found that apply the AIM theory to characterize the chemical bonds and non-covalent interactions within this compound. Such an analysis would be invaluable for understanding the nature of the hydrogen bonds between the water molecules and the pyridine derivative, as well as any other significant intramolecular and intermolecular interactions that govern the structure and stability of the hydrated crystal.
Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data
There is a lack of published research presenting computationally predicted spectroscopic data (such as IR, Raman, and NMR spectra) for this compound and its comparison with experimental measurements. These theoretical calculations are crucial for assigning spectral features and gaining a deeper understanding of the molecular structure and vibrational modes of the hydrated compound.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects, particularly for the Hydrate
No molecular dynamics simulation studies specifically focused on the conformational landscape and solvation of this compound were identified. Such simulations would provide critical insights into the dynamic behavior of the molecule, the stability of the hydrate, and the role of water in mediating its conformational preferences and intermolecular interactions.
Mechanistic Investigations of Reactions Involving 3 Bromo 2 Methoxypyridine Hydrate
Elucidation of Reaction Pathways and Transition States through Computational and Experimental Means
The elucidation of reaction pathways and the characterization of transition states are cornerstones of mechanistic chemistry. For reactions involving 3-Bromo-2-methoxypyridine (B87399), a combination of computational and experimental techniques would be essential to map out the energetic landscape of its transformations.
Computational Approaches:
Density Functional Theory (DFT) and Hartree-Fock (HF) methods are powerful tools for investigating the molecular structures and energetics of reactants, intermediates, transition states, and products. For a related compound, 3-bromo-2-hydroxypyridine, theoretical studies using DFT (B3LYP/6-311++G(d,p)) have been employed to optimize molecular structures and compute molecular electrostatic potential (MEP), which helps in identifying reactive sites. nih.gov Similar computational approaches could be applied to 3-Bromo-2-methoxypyridine hydrate (B1144303) to predict the most likely reaction pathways for nucleophilic substitution, cross-coupling reactions, or other transformations. The calculation of activation energies (ΔG*) for various potential pathways allows for the identification of the most kinetically favorable route. sumitomo-chem.co.jp
A theoretical investigation would involve mapping the potential energy surface of a given reaction. This would include locating the transition state structures, which are first-order saddle points on the potential energy surface, and confirming them by the presence of a single imaginary frequency in the vibrational analysis. The energy of these transition states relative to the reactants provides the activation energy barrier for the reaction.
Experimental Validation:
Experimental studies are crucial to validate the predictions made by computational models. Techniques such as in-situ spectroscopy (NMR, IR, UV-Vis) can be used to monitor the progress of a reaction, identify key intermediates, and gather kinetic data. For instance, the study of palladium-catalyzed cross-coupling reactions of halopyridines often involves careful experimental design to understand the effect of ligands and solvents on the reaction mechanism. researchgate.net
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates provide invaluable evidence for a proposed reaction mechanism. These transient species are often highly reactive and present in low concentrations, making their detection challenging.
Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful technique for identifying charged reaction intermediates in solution. nih.gov For reactions involving 3-Bromo-2-methoxypyridine hydrate, such as metal-catalyzed cross-coupling, ESI-MS could be used to detect and characterize organometallic intermediates. Tandem mass spectrometry (MS/MS) can further provide structural information about these intermediates through collision-induced dissociation (CID) studies. nih.gov
Spectroscopic methods like NMR and IR can also be employed, sometimes at low temperatures to increase the lifetime of the intermediates, allowing for their characterization. For example, in the study of organometallic reactions, the formation of specific palladium-substrate complexes could potentially be observed using these techniques.
Kinetic Studies of Reaction Rates and Determination of Rate-Determining Steps
The rate law of a reaction involving this compound can be determined by systematically varying the concentrations of the reactants and catalysts and observing the effect on the initial reaction rate. The order of the reaction with respect to each component provides insight into the molecularity of the rate-determining step. For example, a first-order dependence on the concentration of 3-Bromo-2-methoxypyridine and the catalyst, and a zero-order dependence on the nucleophile, would suggest that the initial oxidative addition of the pyridine (B92270) to the catalyst is the rate-determining step.
Reaction progress kinetic analysis (RPKA) is a modern technique where the concentration of reactants and products is monitored continuously throughout the reaction. This method can provide detailed information about the reaction kinetics and help to distinguish between different mechanistic models.
Isotopic Labeling Experiments to Probe Mechanistic Pathways
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms or groups of atoms during a chemical reaction, providing definitive evidence for or against a proposed mechanism. acs.org The replacement of an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C) can lead to a kinetic isotope effect (KIE), where the rate of the reaction is altered. chem-station.com
For reactions involving this compound, deuterium labeling could be used to investigate whether a C-H bond is broken in the rate-determining step. chem-station.com For example, if a reaction involves the activation of a C-H bond on the pyridine ring, synthesizing a deuterated version of the substrate and comparing its reaction rate to the non-deuterated compound would reveal if C-H bond cleavage is kinetically significant. A significant primary KIE (typically kH/kD > 2) would indicate that the C-H bond is broken in the rate-determining step. chem-station.com
Furthermore, labeling specific positions in the molecule, such as the methoxy (B1213986) group with ¹³C, could help to follow the transformation of this group during a reaction. researchgate.net
| Isotope | Application in Mechanistic Studies |
| Deuterium (²H or D) | Probing the kinetic isotope effect (KIE) to determine if a C-H bond is broken in the rate-determining step. Tracing the path of hydrogen atoms. |
| Carbon-13 (¹³C) | Following the carbon skeleton of the molecule. Used as an internal standard in mass spectrometry. |
| Nitrogen-15 (¹⁵N) | Investigating the role of the pyridine nitrogen in reaction mechanisms. |
| Oxygen-18 (¹⁸O) | Studying reactions involving the methoxy group or the hydrate water molecule. |
Role of Catalysts and Solvents in Modulating Reactivity and Selectivity
The choice of catalyst and solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction.
Catalysts:
In many reactions of 3-Bromo-2-methoxypyridine, particularly cross-coupling reactions, a catalyst, typically a palladium complex, is employed. The nature of the ligands on the palladium center can significantly influence the catalytic activity. For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition, which is often the rate-determining step in Suzuki-Miyaura couplings. researchgate.net Studies on related halopyridines have shown that the catalyst loading can be very low, with high turnover numbers, indicating a very efficient catalytic system. nih.gov The choice of the palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, can also affect the reaction rate. nih.gov
Solvents:
Solvents can influence reaction rates and selectivity through their polarity, ability to solvate ions, and potential to coordinate to the catalyst or reactants. nih.gov For reactions proceeding through polar transition states, polar solvents are generally favored as they can stabilize the transition state, thereby lowering the activation energy and increasing the reaction rate. researchgate.net
In the context of palladium-catalyzed reactions of halopyridines, the solvent can affect the site-selectivity of the reaction. For example, in di-halogenated pyridines, a switch in selectivity between two different C-X bonds has been observed by changing the solvent. This has been attributed to the different polarity of the transition states for the oxidative addition at the two sites. nih.govchemrxiv.org A more polar solvent can preferentially stabilize the more polar transition state, leading to a change in the product distribution. The ability of a solvent to act as a hydrogen-bond donor or acceptor can also influence the electron density of the substrate and thus its reactivity. researchgate.net
| Parameter | Influence on Reactivity and Selectivity |
| Catalyst Ligand | Steric bulk and electronic properties affect the rate of oxidative addition and reductive elimination. |
| Catalyst Precursor | Can influence the rate of catalyst activation and the overall reaction speed. |
| Solvent Polarity | Affects the rate of reactions with polar intermediates or transition states. Can influence site-selectivity. |
| Coordinating Ability of Solvent | Can compete with substrates for coordination to the catalyst, potentially inhibiting the reaction. |
Theoretical Mechanistic Studies to Complement Experimental Findings
Theoretical calculations are an indispensable tool to complement experimental findings and provide a deeper understanding of reaction mechanisms at the molecular level. sumitomo-chem.co.jp DFT calculations can be used to model the entire catalytic cycle of a reaction, providing structures and energies for all intermediates and transition states. nih.gov
For instance, in a Suzuki-Miyaura coupling reaction of 3-Bromo-2-methoxypyridine, theoretical studies could be used to:
Calculate the relative energies of different potential catalytic species.
Model the oxidative addition, transmetalation, and reductive elimination steps.
Investigate the effect of different ligands and solvents on the energetics of the catalytic cycle.
Predict the regioselectivity of reactions on poly-substituted pyridines.
By comparing the calculated energy profiles with experimental kinetic data, a more complete and validated picture of the reaction mechanism can be obtained. The use of computational tools like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can provide further insights into the nature of bonding in the transition states and intermediates. nih.gov
Emerging Research Directions and Future Perspectives for 3 Bromo 2 Methoxypyridine Hydrate
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
The pursuit of green chemistry is a driving force in modern synthetic organic chemistry. For 3-Bromo-2-methoxypyridine (B87399) hydrate (B1144303), future research will likely focus on developing more environmentally benign and efficient synthetic methods. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation.
Emerging trends point towards the adoption of technologies like microwave-assisted synthesis and flow chemistry. soton.ac.ukresearchgate.net These methods can significantly reduce reaction times, improve yields, and allow for better control over reaction parameters, thus minimizing by-product formation. For instance, the synthesis of pyridine (B92270) and pyrimidine (B1678525) libraries has been successfully achieved with high yields using these techniques, suggesting their applicability to the production of 3-Bromo-2-methoxypyridine hydrate. soton.ac.ukresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives
| Methodology | Advantages | Potential Application for this compound |
| Conventional Batch Synthesis | Well-established, suitable for large-scale production. | Current primary method, but with environmental drawbacks. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. soton.ac.uk | Faster and more efficient synthesis with lower energy consumption. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scalability. researchgate.netnih.gov | Continuous and automated production with minimal waste. nih.gov |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. nih.gov | Greener synthesis using enzymes, reducing the need for harsh chemicals. |
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations
The reactivity of the pyridine ring, influenced by the bromo and methoxy (B1213986) substituents, offers a playground for exploring novel chemical transformations. The bromine atom at the 3-position and the methoxy group at the 2-position create a unique electronic environment that can be exploited for unconventional reactions.
Future research may investigate the potential for this compound to participate in reactions that are not typical for simpler pyridine derivatives. This could include exploring its behavior in reactions involving pyridyne intermediates, which are highly reactive species that can lead to the formation of complex polycyclic compounds. nih.gov The regioselectivity of such reactions would be of particular interest, as it is influenced by the electronic effects of the substituents. nih.gov
Additionally, the side-chain reactivity of substituted pyridines, where the pyridine ring activates adjacent C-H bonds, could be another avenue of exploration. pearson.com While this compound itself does not have an alkyl side chain, its derivatives could be designed to undergo novel cyclization or functionalization reactions. The development of new catalytic systems could also unlock unprecedented reactivity, enabling transformations that are currently not feasible.
Computational Design and Prediction of New Derivatization Strategies and Applications
The advent of powerful computational tools has revolutionized the process of drug discovery and materials science. For this compound, computational modeling can be a powerful tool to predict the properties and potential applications of its derivatives.
In silico studies can be employed to design and evaluate new molecules based on the 3-Bromo-2-methoxypyridine scaffold for various therapeutic targets. auctoresonline.orgnih.gov By modeling the interactions between potential drug candidates and their biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success. This approach has been successfully used for pyridine-based compounds in the development of anticancer agents and other therapeutics. rsc.org
Furthermore, computational models like the aryne distortion model can predict the regioselectivity of reactions involving pyridyne intermediates, guiding the synthesis of specific isomers of derivatized products. nih.gov This predictive power can save significant time and resources in the laboratory. The use of machine learning and data-driven strategies is also emerging as a valuable tool for predicting the excited-state properties of molecules, which can aid in the discovery of new photoreactive materials. acs.org
Integration into Chemo- and Biocatalytic Processes
The integration of this compound into catalytic processes, particularly those involving chemo- and biocatalysis, holds significant promise for the development of efficient and selective transformations.
In chemocatalysis, this compound can serve as a ligand for metal catalysts, influencing their activity and selectivity. The nitrogen atom of the pyridine ring and the oxygen of the methoxy group can coordinate with metal centers, creating a specific catalytic environment.
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes such as oxidoreductases, transferases, and lyases can be used to perform specific modifications on the this compound molecule under mild conditions. nih.gov For example, engineered enzymes could be used for the selective hydroxylation, demethylation, or amination of the pyridine ring, leading to the synthesis of a diverse range of derivatives. The use of whole-cell biocatalysts is another attractive option, offering a cost-effective and scalable approach to biocatalytic transformations. nih.gov
Advanced Applications in the Development of Functional Materials and Supramolecular Structures
The unique electronic and structural features of this compound make it an attractive building block for the development of advanced functional materials and supramolecular assemblies. The presence of a bromine atom allows for the formation of halogen bonds, which are non-covalent interactions that can be used to direct the self-assembly of molecules into well-defined architectures. acs.org
Research in this area could focus on the design and synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials based on derivatives of this compound. The ability of pyridine-containing molecules to form ordered structures through a combination of halogen bonding, hydrogen bonding, and π-π stacking makes them ideal candidates for these applications. acs.orgnih.gov
The formation of supramolecular structures such as nanotubes and molecular cages from pyridine-based macrocycles has also been reported. rsc.orgnih.gov By incorporating this compound into such macrocyclic structures, it may be possible to create novel materials with tailored properties for applications in areas such as sensing, catalysis, and drug delivery.
Potential for High-Throughput Synthesis and Screening Methodologies in Drug Discovery and Materials Science
The demand for new drugs and materials is constantly increasing, and high-throughput methods are essential for accelerating the discovery process. This compound is a valuable scaffold for the creation of chemical libraries that can be screened for biological activity or material properties.
Automated synthesis platforms, including flow chemistry systems, can be used to rapidly generate a large number of derivatives of this compound. nih.gov This allows for the systematic exploration of the chemical space around the core scaffold, increasing the chances of identifying compounds with desired properties. The synthesis of pyridine and pyrimidine-based fragment libraries has already been demonstrated using these techniques. soton.ac.ukresearchgate.net
Once these libraries are synthesized, they can be subjected to high-throughput screening to identify hits for further development. In drug discovery, this could involve screening for activity against a particular enzyme or receptor. nih.gov In materials science, it could involve screening for properties such as fluorescence, conductivity, or gas absorption. The development of three-dimensional building blocks for fragment-based drug discovery is an active area of research where derivatives of this compound could find application. whiterose.ac.uk
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-bromo-2-methoxypyridine hydrate?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, bromination of 2-methoxypyridine using N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 80°C) can yield the brominated derivative. Hydration may occur during purification steps involving aqueous workups or crystallization .
- Characterization : Post-synthesis, purity is verified by HPLC (>95.0%) and structural confirmation via H/C NMR and IR spectroscopy to identify functional groups (e.g., methoxy C-O stretch at ~1250 cm and Br-C stretching) .
Q. How should researchers purify this compound to achieve high purity?
- Methodological Answer : Recrystallization from ethanol/water mixtures or chromatographic techniques (e.g., silica gel column chromatography using hexane:ethyl acetate gradients) are effective. High-performance liquid chromatography (HPLC) with >95.0% purity thresholds is recommended for analytical validation, as noted in reagent catalogs .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons influenced by bromine’s electron-withdrawing effect. C NMR confirms quaternary carbons adjacent to Br (δ ~110–120 ppm).
- IR : Peaks at ~1580 cm (C=C aromatic) and ~750 cm (C-Br stretch) are diagnostic.
- Mass Spectrometry : ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H] at m/z 188.02 for anhydrous form) .
Advanced Research Questions
Q. How does the hydrate form influence the reactivity of 3-bromo-2-methoxypyridine in cross-coupling reactions?
- Methodological Answer : The hydrate’s water molecule may act as a hydrogen-bond donor, stabilizing transition states in Suzuki-Miyaura couplings. Researchers should compare anhydrous vs. hydrated forms using kinetic studies (e.g., monitoring reaction rates via F NMR with fluorinated arylboronic acids). Evidence from similar bromopyridines shows that hydration can reduce side reactions by preventing Br–ligand dissociation .
Q. How can researchers resolve contradictory data in reaction yields involving this compound?
- Methodological Answer :
- Systematic Parameter Variation : Test temperature (e.g., 25–100°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd(PPh) at 1–5 mol%).
- Mechanistic Probes : Use deuterated analogs to track kinetic isotope effects or in situ IR to detect intermediate species.
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., ligand type, base strength) affecting yield discrepancies .
Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?
- Methodological Answer :
- pH Control : Use buffered solutions (pH 6–8) to prevent hydrolysis of the methoxy group.
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., demethylated or debrominated species).
- Protecting Groups : Temporarily protect the methoxy group with acetyl or benzyl groups during harsh reactions .
Q. How does the crystal structure of this compound affect its physicochemical properties?
- Methodological Answer : Single-crystal X-ray diffraction reveals hydrogen-bonding networks between water and the pyridine ring, influencing melting point and solubility. Computational modeling (DFT) can predict lattice energies and compare them with experimental DSC/TGA data to correlate stability with hydration state .
Safety and Best Practices
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture, per safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
